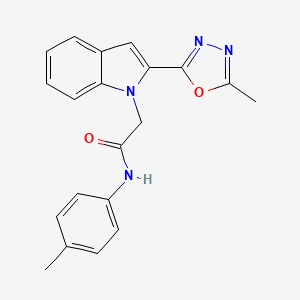
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide represents a novel hybrid molecule combining the pharmacophoric features of oxadiazoles and indoles , both of which have been extensively studied for their diverse biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C16H18N4O2
- Molecular Weight: 298.34 g/mol
Anticancer Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer progression, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A review highlighted that oxadiazole hybrids can inhibit these enzymes effectively, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against a range of pathogens. For instance, certain oxadiazole-indole hybrids have shown promising results against bacterial strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory and Analgesic Effects
Studies indicate that oxadiazole derivatives can also exhibit anti-inflammatory activities. The inhibition of inflammatory mediators through various pathways suggests potential therapeutic applications in managing inflammatory diseases .
Study 1: Anticancer Potential
In a study assessing the anticancer potential of oxadiazole derivatives, a compound structurally similar to this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating strong potency .
Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the oxadiazole framework were tested for their antibacterial activity. The results showed that several compounds exhibited significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes critical for cancer cell survival.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, which can trigger apoptotic pathways.
属性
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-9-16(10-8-13)21-19(25)12-24-17-6-4-3-5-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSEEQCCQJPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














